Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is a derivative of teicoplanin, a glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. Teicoplanin was first extracted from the bacterium Actinoplanes teichomyceticus and is known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci . The compound is a semisynthetic derivative designed to enhance the antibacterial activity and pharmacokinetic properties of the parent molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves multiple steps, starting from the natural product teicoplanin. The key steps include:
Isolation of Teicoplanin Aglycon: The aglycon is obtained by removing the sugar moieties from teicoplanin through hydrolysis.
Introduction of the Adamantyl Group: The 38-(2-adamantyl)aminocarbonyl- group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of teicoplanin and its derivatives typically involves fermentation of Actinoplanes teichomyceticus, followed by extraction and purification processes. The semisynthetic modification to introduce the 38-(2-adamantyl)aminocarbonyl- group is carried out in a controlled laboratory setting to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like the adamantyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 2-adamantyl isocyanate for introducing the adamantyl group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- has several scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their derivatives.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Explored for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves inhibition of bacterial cell wall synthesis. The compound binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the cell wall. This leads to cell lysis and death of the bacteria . The adamantyl group enhances the binding affinity and stability of the compound, making it more effective against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but without the lipid moiety.
Oritavancin: A semisynthetic derivative of vancomycin with enhanced activity against resistant bacteria.
Dalbavancin: Another glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is unique due to the presence of the adamantyl group, which enhances its antibacterial activity and stability. This makes it a valuable compound for treating infections caused by multidrug-resistant bacteria .
Eigenschaften
Molekularformel |
C68H60Cl2N8O17 |
---|---|
Molekulargewicht |
1332.1 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-N-(2-adamantyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C68H60Cl2N8O17/c69-41-14-26-1-7-47(41)94-50-21-35-22-51(61(50)85)95-48-8-4-31(19-42(48)70)60(84)59-68(92)77-58(67(91)73-54-32-10-27-9-28(12-32)13-33(54)11-27)40-24-37(80)25-46(83)52(40)39-18-30(3-5-44(39)81)55(64(88)78-59)75-66(90)57(35)76-65(89)56-34-16-36(79)23-38(17-34)93-49-20-29(2-6-45(49)82)53(71)63(87)72-43(15-26)62(86)74-56/h1-8,14,16-25,27-28,32-33,43,53-60,79-85H,9-13,15,71H2,(H,72,87)(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,88)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI-Schlüssel |
VQQKQMFJTKKOMN-MYCJKHIDSA-N |
Isomerische SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)NC2C3CC4CC(C3)CC2C4)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4C5=C(C(=CC(=C5)O)O)C6=C(C=CC(=C6)C7C(=O)NC(C(C8=CC(=C(C=C8)OC9=CC1=CC(=C9O)OC2=C(C=C(CC3C(=O)NC(C5=CC(=CC(=C5)OC5=C(C=CC(=C5)C(C(=O)N3)N)O)O)C(=O)NC1C(=O)N7)C=C2)Cl)Cl)O)C(=O)N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.